Predicted Permeability vs. Free Acid Form
The methyl ester form of the compound shows a computationally predicted improvement in membrane permeability over its free acid counterpart. In silico models indicate that the methyl ester of 3-(3-amino-4-hydroxyphenyl)propanoate has a higher predicted LogP and lower topological polar surface area (TPSA) compared to 3-(3-amino-4-hydroxyphenyl)propanoic acid [1]. For a compound of its size, this property difference is a critical factor for selection when designing synthetic pathways or prodrugs requiring passive cellular uptake or improved organic phase solubility. This is a class-level inference based on established medicinal chemistry principles regarding ester prodrugs.
| Evidence Dimension | Predicted Lipophilicity and Polarity |
|---|---|
| Target Compound Data | Predicted LogP ~1.2; TPSA 73.6 Ų (methyl ester) |
| Comparator Or Baseline | 3-(3-amino-4-hydroxyphenyl)propanoic acid: Predicted LogP ~0.6; TPSA 83.6 Ų |
| Quantified Difference | ΔLogP ≈ +0.6; ΔTPSA ≈ -10.0 Ų (Improved predicted permeability) |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, Cactvs) as reported in PubChem. |
Why This Matters
For procurement decisions in medicinal chemistry, the methyl ester's superior predicted permeability and lower polarity make it the preferred choice for cell-based assays or synthetic steps requiring organic-phase solubility, directly differentiating it from the free acid.
- [1] PubChem. 3-(3-Amino-4-hydroxyphenyl)propanoic acid, Computed Properties. PubChem CID 2774247. https://pubchem.ncbi.nlm.nih.gov/compound/2774247 View Source
